

# Spectral Analysis of 3,5-Dimethylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethylbenzoic acid

Cat. No.: B125875

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This technical guide provides a comprehensive overview of the spectral data for **3,5-Dimethylbenzoic acid** (CAS No: 499-06-9), a significant molecule in various research and development applications. The following sections present key spectral data in a structured format, detail the experimental methodologies for data acquisition, and illustrate the analytical workflow.

## Spectral Data Summary

The spectral data for **3,5-Dimethylbenzoic acid**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are summarized below. These tables provide a quick reference for the key spectral features of the molecule.

### Table 1: Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2980-2850	Strong, Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1600, 1475	Medium	C=C stretch (Aromatic Ring)
1300-1200	Strong	C-O stretch (Carboxylic Acid)
920	Medium, Broad	O-H bend (Carboxylic Acid)

Note: The IR data is compiled from typical values for benzoic acids and related compounds. The KBr-Pellet technique was likely used for sample preparation[1].

## Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
11.57	Singlet	1H	-COOH
7.73	Singlet	2H	Ar-H (positions 2, 6)
7.22	Singlet	1H	Ar-H (position 4)
2.37	Singlet	6H	-CH <sub>3</sub> (positions 3, 5)

Data reported are consistent with literature values[2][3].

## Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl<sub>3</sub>, Frequency: 101 MHz

Chemical Shift (δ, ppm)	Assignment
172.5	C=O (Carboxylic Acid)
138.4	Ar-C (positions 3, 5)
133.9	Ar-C (position 4)
130.2	Ar-C (position 1)
128.9	Ar-C (positions 2, 6)
21.3	-CH <sub>3</sub>

Data reported are consistent with literature values[2].

## Table 4: Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
150	High	[M] <sup>+</sup> (Molecular Ion)
133	Medium	[M - OH] <sup>+</sup>
105	High	[M - COOH] <sup>+</sup> or [C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

The fragmentation pattern is consistent with data from the NIST Mass Spectrometry Data Center[1][4].

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **3,5-Dimethylbenzoic acid** to identify its functional groups.

Methodology: Thin Solid Film or KBr Pellet

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (approx. 10-20 mg) of **3,5-Dimethylbenzoic acid** in a volatile solvent like methylene chloride or acetone.
  - Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[5].
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of **3,5-Dimethylbenzoic acid** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
  - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet[1].
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or a pure KBr pellet.
  - Place the prepared sample (salt plate or KBr pellet) in the sample holder of the FT-IR spectrometer.
  - Acquire the infrared spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Process the spectrum by subtracting the background to obtain the final transmittance or absorbance spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3,5-Dimethylbenzoic acid** to elucidate its molecular structure.

Methodology:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **3,5-Dimethylbenzoic acid** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- $^1\text{H}$  NMR Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
  - Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
  - Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.
  - Integrate the peaks to determine the relative number of protons.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Using the same sample, switch the spectrometer to the  $^{13}\text{C}$  channel.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. This removes the splitting of carbon signals by attached protons, resulting in a spectrum with single lines for each unique carbon atom.
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - Process the data similarly to the  $^1\text{H}$  spectrum, with calibration of the chemical shift based on the solvent peak (e.g., 77.16 ppm for  $\text{CDCl}_3$ ).

## Mass Spectrometry (MS)

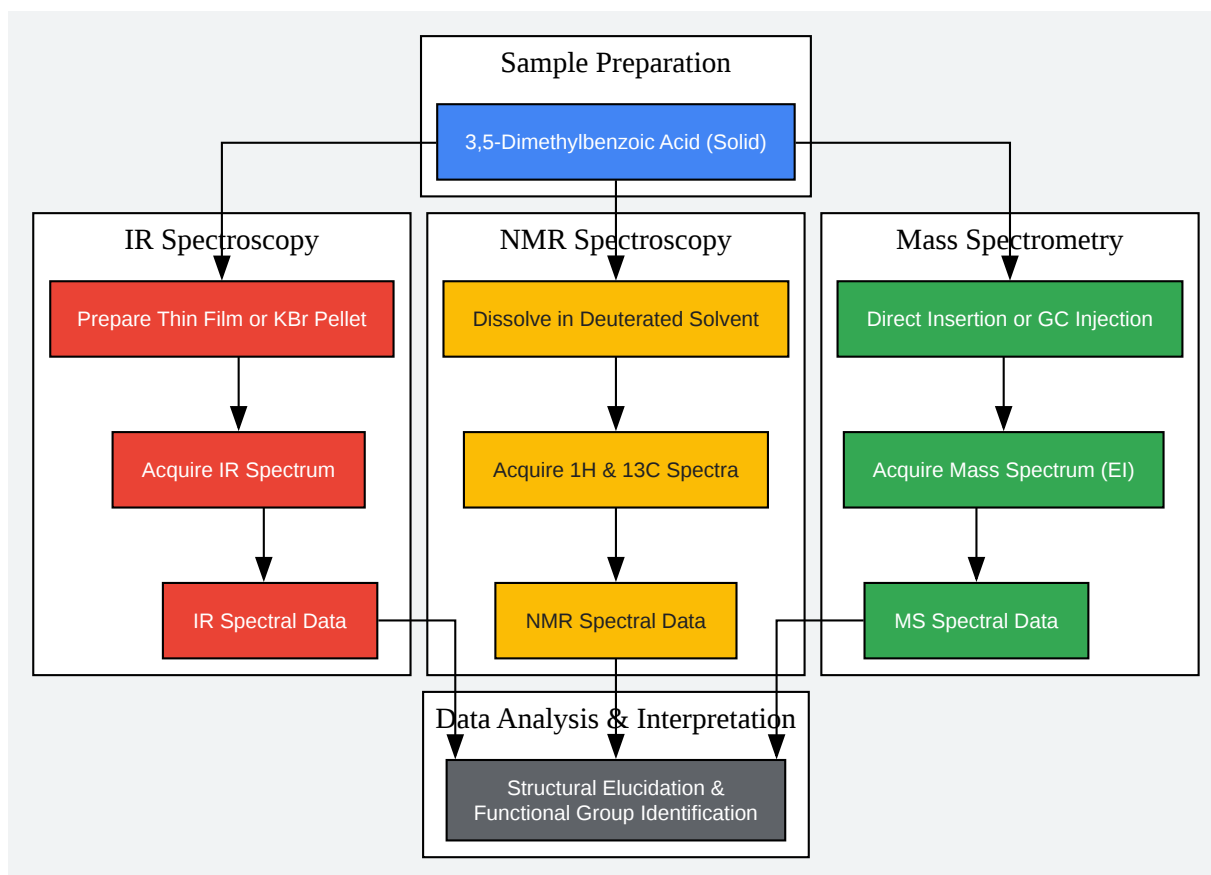
Objective: To determine the molecular weight and fragmentation pattern of **3,5-Dimethylbenzoic acid**.

Methodology: Electron Ionization (EI)

- Sample Introduction:
  - Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or dissolve the sample in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS)[6].
- Ionization:
  - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ) and fragment ions.
- Mass Analysis:
  - The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$  value.
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of **3,5-Dimethylbenzoic acid**.



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*Workflow for Spectral Analysis of **3,5-Dimethylbenzoic Acid**.*

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